(Z)-2-Bromo-3-(furan-2-yl)acrylaldehyde
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Overview
Description
(Z)-2-Bromo-3-(furan-2-yl)acrylaldehyde is an organic compound that features a bromine atom, a furan ring, and an acrylaldehyde moiety. Compounds with such structures are often of interest in organic synthesis and medicinal chemistry due to their potential biological activities and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Bromo-3-(furan-2-yl)acrylaldehyde typically involves the bromination of a precursor compound containing a furan ring and an acrylaldehyde group. Common synthetic routes may include:
Bromination of 3-(furan-2-yl)acrylaldehyde: This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Reaction Conditions: The reaction is usually carried out at low temperatures to control the regioselectivity and yield of the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable and cost-effective processes. These may include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and safety.
Catalytic Methods: Employing catalysts to improve reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Bromo-3-(furan-2-yl)acrylaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Furan-2-carboxylic acid or 3-(furan-2-yl)acrylic acid.
Reduction: 3-(furan-2-yl)propanol or 3-(furan-2-yl)propane.
Substitution: 2-Azido-3-(furan-2-yl)acrylaldehyde.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Reactivity Studies: Investigated for their reactivity and mechanism in various organic reactions.
Biology
Biological Activity: Potential antimicrobial, antifungal, or anticancer properties due to the presence of the furan ring and aldehyde group.
Medicine
Drug Development: Explored as potential lead compounds in the development of new pharmaceuticals.
Industry
Material Science: Used in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-2-Bromo-3-(furan-2-yl)acrylaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The furan ring and aldehyde group are key functional groups that contribute to its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
(E)-2-Bromo-3-(furan-2-yl)acrylaldehyde: The geometric isomer with different spatial arrangement.
3-(Furan-2-yl)acrylaldehyde: Lacks the bromine atom, leading to different reactivity.
2-Bromo-3-(thiophen-2-yl)acrylaldehyde: Contains a thiophene ring instead of a furan ring.
Uniqueness
(Z)-2-Bromo-3-(furan-2-yl)acrylaldehyde is unique due to the presence of both the bromine atom and the furan ring, which confer specific reactivity and potential biological activity. Its geometric configuration (Z) also influences its chemical behavior and interactions.
Properties
Molecular Formula |
C7H5BrO2 |
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Molecular Weight |
201.02 g/mol |
IUPAC Name |
(Z)-2-bromo-3-(furan-2-yl)prop-2-enal |
InChI |
InChI=1S/C7H5BrO2/c8-6(5-9)4-7-2-1-3-10-7/h1-5H/b6-4- |
InChI Key |
SERXLKLDISTZAO-XQRVVYSFSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C(/C=O)\Br |
Canonical SMILES |
C1=COC(=C1)C=C(C=O)Br |
Origin of Product |
United States |
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